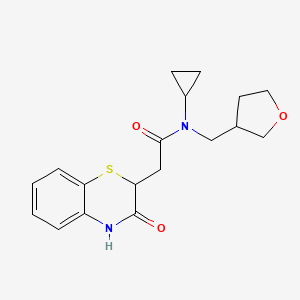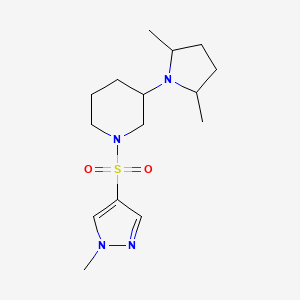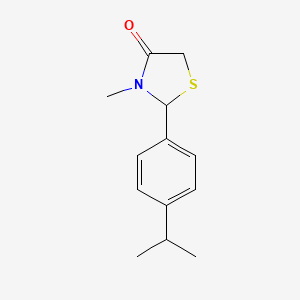
N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide, also known as BTZ043, is a promising compound in the field of tuberculosis research. It belongs to the class of benzothiazinones, which are known for their potent antimycobacterial activity. In
Mécanisme D'action
N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide targets the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. Specifically, it inhibits the transfer of decaprenylphosphoryl-β-D-ribose (DPR) to the cell wall precursor arabinogalactan. This leads to the accumulation of DPR, which is toxic to the bacteria and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its antimycobacterial activity, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of other bacterial species, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide is its potent antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable tool for studying the biology of tuberculosis and for developing new drugs to treat the disease. However, there are also some limitations to using this compound in lab experiments. For example, it is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also exploring the use of this compound in combination with other drugs to improve its efficacy against tuberculosis. In addition, there is interest in studying the anti-inflammatory properties of this compound and its potential use in the treatment of other diseases. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with oxolane-3-carboxaldehyde in the presence of a Lewis acid catalyst to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more suitable for use in research.
Applications De Recherche Scientifique
N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide has been extensively studied for its antimycobacterial activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. It has been shown to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This unique mechanism of action makes this compound a promising candidate for the development of new tuberculosis drugs.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(oxolan-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-17(20(13-5-6-13)10-12-7-8-23-11-12)9-16-18(22)19-14-3-1-2-4-15(14)24-16/h1-4,12-13,16H,5-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGAGZJBXQUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCOC2)C(=O)CC3C(=O)NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7532700.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532724.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B7532730.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B7532737.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B7532743.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B7532770.png)
![N-[3-(dimethylamino)propyl]-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7532771.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532774.png)
![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
